REACTION_CXSMILES
|
[CH2:1]([NH:5]/[C:6](/[CH3:12])=[CH:7]\[C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:3][CH3:4].Cl.CO.N/C(/C)=C\C(OC)=O.FC(F)(F)CO>>[CH2:1]([NH:5][CH:6]([CH3:12])[CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH2:2][CH2:3][CH3:4] |f:1.2|
|
Name
|
Ru(OCOCH3)2((S)-tol-binap)
|
Quantity
|
26.2 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl.CO
|
Name
|
Ru(OCOCH3)2((S)-tol-binap)
|
Quantity
|
78 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
N\C(=C/C(=O)OC)\C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
FC(CO)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction mixture was treated as in Example 9
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC(CC(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |